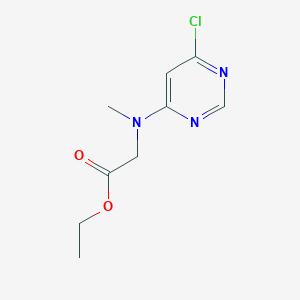

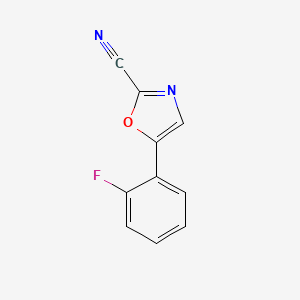

6-(2-メチルピペリジン-1-イル)ピリダジン-3-カルボン酸エチル

概要

説明

作用機序

Target of action

Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of action

Pyridazine derivatives have been shown to interact with various biological targets, leading to a range of physiological effects .

Biochemical pathways

Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, suggesting they may interact with multiple biochemical pathways .

Result of action

Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

実験室実験の利点と制限

The main advantage of using Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it can be used to study the mechanism of action of various drugs and to investigate the structure-activity relationships of various compounds.

The main limitation of using Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate in laboratory experiments is its instability. It is a highly reactive compound and can decompose easily when exposed to air or light. Additionally, it has a low solubility in water, making it difficult to work with in aqueous solutions.

将来の方向性

The potential applications of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate are vast and varied. It could be used in the development of new drugs, agrochemicals, and materials. It could also be used to study the mechanism of action of various compounds and to investigate the structure-activity relationships of various compounds. Additionally, it could be used to develop new methods of synthesis and to develop new ligands for coordination chemistry. Finally, it could be used as a starting material for the synthesis of other compounds.

科学的研究の応用

薬物設計と薬理学

ピペリジン誘導体は、20種類以上の医薬品クラスに存在しています . それらは製薬業界で重要な役割を果たしています . ピリダジン環は、弱い塩基性、π-πスタッキング相互作用を及ぼす大きな双極子モーメント、および薬物標的相互作用において重要となる可能性のある強力な二重水素結合能力を特徴としています . これらの特性は、分子認識において独自の用途に貢献します .

生物活性化合物の合成

置換ピペリジンの合成は、現代の有機化学における重要な課題です . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、最近の科学文献の焦点となっています .

新規医薬品の開発

ピリダジン環の固有の極性、低いシトクロムP450阻害効果、および心臓hERGカリウムチャネルとの分子の相互作用を低減する可能性は、創薬および開発においてさらなる価値を追加します .

分子認識

ピリダジン環の独自の物理化学的特性は、弱い塩基性、π-πスタッキング相互作用を及ぼす大きな双極子モーメント、および強力な二重水素結合能力を特徴としており、分子認識において重要となる可能性があります .

抗うつ剤研究

ピペリジン含有化合物は、抗うつ剤の開発に使用されてきました . たとえば、モノアミンオキシダーゼ(MAO)阻害剤ミナプリンは、非定型抗うつ剤として承認されました .

アンタゴニスト研究

ピリダジン環は、アンタゴニストの開発に使用されてきました。 たとえば、ゴナドトロピン放出ホルモン受容体アンタゴニストであるレルゴリクスは、ピリダジン環を組み込んでいます .

阻害剤研究

ピリダジン環は、阻害剤の開発に使用されてきました。 たとえば、チロシンキナーゼ2(TYK2)の異種阻害剤であるデウクラバシチニブは、ピリダジン環を組み込んでいます .

アルカロイド研究

ピペリジン誘導体は、さまざまなアルカロイドに存在します . それらは、これらの天然に存在する有機化合物の研究と応用に重要な役割を果たしています .

生化学分析

Biochemical Properties

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are involved in the regulation of intracellular cyclic nucleotide levels . This interaction can modulate various signaling pathways and cellular processes. Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.

Cellular Effects

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways, such as the inhibition of pro-inflammatory cytokines or the induction of apoptosis in cancer cells. Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent modulation of downstream signaling pathways . Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit varying degrees of stability under different conditions . The degradation products of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may also have distinct biological activities, further influencing its temporal effects. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and overall stability.

Dosage Effects in Animal Models

The effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can vary with different dosages in animal models. Studies have demonstrated that pyridazine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may result in hepatotoxicity or nephrotoxicity in animal models. Conversely, lower doses may exhibit therapeutic effects without significant toxicity. Understanding the dosage effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is crucial for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Pyridazine derivatives have been shown to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, pyridazine derivatives have been reported to interact with efflux transporters, affecting their intracellular concentrations. Understanding the transport and distribution of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is essential for elucidating its pharmacokinetics and overall efficacy.

Subcellular Localization

The subcellular localization of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyridazine derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and modifications. The subcellular localization of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can influence its interactions with specific biomolecules and its overall biological activity.

特性

IUPAC Name |

ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBFVMIYIBPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCCC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)

![2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493266.png)

![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)